Cas no 1261874-07-0 (2-Cyano-6-methoxybenzyl chloride)

2-Cyano-6-methoxybenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-6-methoxybenzyl chloride
- 2-(Chloromethyl)-3-methoxybenzonitrile
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- Inchi: 1S/C9H8ClNO/c1-12-9-4-2-3-7(6-11)8(9)5-10/h2-4H,5H2,1H3
- InChI Key: RXAKFEXDCQYTMM-UHFFFAOYSA-N
- SMILES: ClCC1C(C#N)=CC=CC=1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 186
- XLogP3: 2
- Topological Polar Surface Area: 33
2-Cyano-6-methoxybenzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013010343-500mg |
2-Cyano-6-methoxybenzyl chloride |
1261874-07-0 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
Alichem | A013010343-1g |
2-Cyano-6-methoxybenzyl chloride |
1261874-07-0 | 97% | 1g |
1,475.10 USD | 2021-06-25 | |
Alichem | A013010343-250mg |
2-Cyano-6-methoxybenzyl chloride |
1261874-07-0 | 97% | 250mg |
475.20 USD | 2021-06-25 |
2-Cyano-6-methoxybenzyl chloride Related Literature
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1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
Additional information on 2-Cyano-6-methoxybenzyl chloride
Comprehensive Overview of 2-Cyano-6-methoxybenzyl chloride (CAS No. 1261874-07-0): Properties, Applications, and Industry Insights
2-Cyano-6-methoxybenzyl chloride (CAS No. 1261874-07-0) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and material science. This benzyl chloride derivative features a cyano group and a methoxy substituent, which contribute to its unique reactivity and utility in cross-coupling reactions and nucleophilic substitutions. Its molecular structure (C9H8ClNO) makes it a valuable building block for synthesizing complex molecules, particularly in drug discovery and fine chemical production.
In recent years, the demand for high-purity intermediates like 2-Cyano-6-methoxybenzyl chloride has surged due to advancements in green chemistry and sustainable synthesis. Researchers frequently search for "CAS 1261874-07-0 solubility" or "2-Cyano-6-methoxybenzyl chloride stability," reflecting industry concerns about optimizing reaction conditions. The compound’s stability under inert atmospheres and compatibility with palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings) further enhances its appeal for API manufacturing.
From an analytical perspective, 1261874-07-0 is characterized by distinct spectroscopic profiles. NMR studies reveal its aromatic proton signals near δ 7.5–6.8 ppm, while the cyano group exhibits a sharp IR stretch at ~2250 cm−1. These features aid in quality control during large-scale production. Notably, its methoxybenzyl moiety offers steric protection in multi-step syntheses, a topic often explored in queries like "protecting group strategies using 2-Cyano-6-methoxybenzyl chloride."
The compound’s role in photoredox catalysis and C–H functionalization has gained traction, aligning with trends toward atom-economical reactions. Patent analyses indicate growing use in heterocyclic compound synthesis, particularly for biologically active molecules targeting kinase inhibition. However, handling requires anhydrous conditions due to moisture sensitivity—a key consideration for laboratories addressing "storage recommendations for CAS 1261874-07-0."
Environmental and regulatory aspects of 2-Cyano-6-methoxybenzyl chloride are equally critical. While not classified as hazardous under major chemical inventories, its chloromethyl group necessitates proper waste management. Industry forums frequently discuss "biodegradation pathways of cyanobenzyl derivatives," reflecting the shift toward eco-friendly chemical design. Suppliers now emphasize GMP-compliant synthesis to meet pharmaceutical standards, with HPLC purity thresholds typically exceeding 98%.
Emerging applications include its use in liquid crystal materials and OLED precursors, leveraging its electron-withdrawing cyano group to modulate electronic properties. This aligns with searches for "1261874-07-0 in optoelectronics" observed in material science databases. Future research may explore its potential in metal-organic frameworks (MOFs) or covalent organic polymers (COPs), given its bifunctional reactivity.
In summary, 2-Cyano-6-methoxybenzyl chloride (CAS No. 1261874-07-0) represents a nexus of innovation across chemistry disciplines. Its balanced reactivity, structural features, and adaptability to flow chemistry systems position it as a cornerstone in modern synthetic methodologies, answering both industrial needs and academic curiosity.
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